Ledipasvir-d6
Description
Contextualizing Ledipasvir within Modern Drug Discovery and Development Paradigms
The development of Ledipasvir represents a paradigm shift in antiviral therapy, moving from broadly acting agents to highly specific, direct-acting antiviral agents (DAAs). wikipedia.orgresearchgate.net Ledipasvir is a highly potent inhibitor of the Hepatitis C Virus (HCV) Non-Structural Protein 5A (NS5A), a crucial protein for viral RNA replication and virion assembly. wikipedia.orgopenaccessjournals.comnih.gov The discovery of NS5A inhibitors was a culmination of an increased understanding of the viral life cycle and technological advancements in drug discovery. wikipedia.org
The modern drug discovery process, which led to compounds like Ledipasvir, is characterized by a knowledge-based approach, targeting specific viral or cellular components essential for pathogen replication. researchgate.netstanford.edu This targeted approach has led to the development of therapies with high efficacy. xiahepublishing.com Ledipasvir, often used in a fixed-dose combination with the NS5B polymerase inhibitor sofosbuvir, exemplifies this strategy, achieving high cure rates for HCV genotype 1 infections. openaccessjournals.comxiahepublishing.com The success of such targeted therapies underscores the evolution from empirical drug discovery to rational, structure-based design. researchgate.netacs.org
Rationale for Deuterium (B1214612) Labeling in Contemporary Pharmaceutical Research
Deuterium labeling, the substitution of hydrogen atoms with their stable, heavier isotope deuterium, is a powerful strategy in pharmaceutical research. musechem.comclearsynth.com This subtle molecular modification does not alter the fundamental chemical reactivity of a compound but can have a significant impact on its metabolic fate. portico.orgwikipedia.org
The primary reason for this is the kinetic isotope effect (KIE) . portico.orgwikipedia.org The carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the carbon-hydrogen (C-H) bond. musechem.comportico.org Consequently, breaking a C-D bond requires more energy, making reactions involving this cleavage slower. portico.orgwikipedia.org
In drug metabolism, many enzymatic reactions, particularly those mediated by cytochrome P450 (CYP) enzymes, involve the cleavage of C-H bonds. nih.govresearchgate.net By strategically placing deuterium at these metabolically vulnerable sites, researchers can slow down the rate of metabolism. nih.govdeutramed.com This can lead to several potential benefits:
Improved Pharmacokinetics: Slower metabolism can increase a drug's half-life and systemic exposure (Area Under the Curve, AUC). musechem.comresearchgate.net
Reduced Toxic Metabolites: Deuteration can redirect metabolism away from pathways that produce toxic byproducts, a phenomenon known as "metabolic shunting". researchgate.netunibestpharm.com
Enhanced Efficacy and Safety: An improved pharmacokinetic and safety profile may allow for lower or less frequent dosing, increasing patient compliance and potentially reducing adverse effects. nih.govresearchgate.net
Beyond altering metabolic profiles, deuterium-labeled compounds are indispensable as internal standards in bioanalytical techniques. acs.orgnih.gov
Significance of Ledipasvir-d6 as a Specialized Research Tool
The primary and most critical role of this compound in academic and pharmaceutical research is as an internal standard for the quantification of Ledipasvir in biological samples. caymanchem.comveeprho.com Analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold standard for measuring drug concentrations in plasma, tissues, and other biological matrices. sussex-research.com
For accurate and precise quantification, an internal standard is essential. An ideal internal standard behaves almost identically to the analyte (the substance being measured) during sample preparation and analysis but is distinguishable by the detector. nih.gov Stable isotope-labeled compounds, such as this compound, are considered the "gold standard" for internal standards in mass spectrometry for several reasons: acs.orgsussex-research.com
Similar Physicochemical Properties: this compound has nearly identical extraction recovery, and chromatographic retention time to unlabeled Ledipasvir. veeprho.com
Correction for Matrix Effects: It effectively compensates for variations in sample extraction and potential signal suppression or enhancement from the biological matrix. veeprho.com
Distinct Mass-to-Charge Ratio (m/z): While chemically similar, the increased mass of this compound due to the six deuterium atoms allows it to be separately identified by the mass spectrometer. caymanchem.combioscience.co.uk
This enables researchers to quantify the exact amount of Ledipasvir with high accuracy and reliability, which is crucial for various studies. veeprho.com
Table 1: Physicochemical Properties of Ledipasvir and this compound
| Property | Ledipasvir | This compound |
|---|---|---|
| Molecular Formula | C49H54F2N8O6 | C49H48D6F2N8O6 |
| Molecular Weight | 889.0 | 895.1 |
| CAS Number | 1256388-51-8 | 2050041-12-6 |
Data sourced from multiple chemical suppliers and research articles.
Scope and Objectives of Academic Investigations Involving Stable Isotope Labeled Ledipasvir
The use of this compound is integral to a wide range of academic and clinical research investigations. The primary objective is to enable precise measurement of the parent drug, Ledipasvir.
Key research applications include:
Pharmacokinetic (PK) Studies: These studies are fundamental to understanding a drug's absorption, distribution, metabolism, and excretion (ADME). This compound is used as an internal standard to accurately measure Ledipasvir concentrations over time in blood plasma or other tissues following administration. veeprho.comnih.gov This data is vital for determining a drug's half-life, bioavailability, and clearance. nih.gov
Drug-Drug Interaction (DDI) Studies: Researchers investigate how co-administered drugs affect each other's pharmacokinetics. For instance, studies have examined the interaction between Ledipasvir and other medications, using this compound to ensure the accurate quantification of Ledipasvir levels when another drug is present. nih.govresearchgate.net
Bioequivalence Studies: When developing generic versions of a drug, regulatory agencies require studies to prove that the generic product performs identically to the brand-name product. This compound is used as the internal standard in LC-MS/MS methods to compare the pharmacokinetic profiles of the test and reference formulations of Ledipasvir. nih.gov
Metabolism Studies: By tracking the parent drug and its metabolites, researchers can elucidate the metabolic pathways of Ledipasvir. While this compound is used to quantify the parent drug, other labeled compounds might be used to trace the formation of specific metabolites. acs.org
Therapeutic Drug Monitoring (TDM): In certain clinical scenarios, monitoring drug levels in patients is necessary. The use of this compound as an internal standard allows for the development of robust analytical methods for TDM, ensuring patients maintain therapeutic concentrations of the drug. veeprho.com
Table 2: Example of Mass Spectrometry Parameters for Ledipasvir Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
|---|---|---|---|
| Ledipasvir | 889.8 | 130.1 | Positive ESI |
| This compound (IS) | 895.5 (approx.) | 130.1 or other stable fragment | Positive ESI |
Note: The precursor ion for this compound is higher due to the mass of the six deuterium atoms. The exact m/z can vary slightly based on the specific labeled product. The product ion may be the same if the fragmentation does not involve the deuterated part of the molecule. Data is illustrative based on published LC-MS/MS methods. nih.govresearchgate.net
Table of Compound Names
| Compound Name |
|---|
| Acetonitrile (B52724) |
| Atorvastatin |
| Daclatasvir |
| Diazepam |
| Eplerenone |
| Grazoprevir |
| GS-331007 |
| Ledipasvir |
| This compound |
| Lovastatin |
| Methanol (B129727) |
| Ribavirin |
| Simeprevir |
| Sofosbuvir |
| Velpatasvir |
Properties
Molecular Formula |
C₄₉H₄₈D₆F₂N₈O₆ |
|---|---|
Molecular Weight |
895.04 |
Synonyms |
N-[(1S)-1-[[(6S)-6-[5-[9,9-Difluoro-7-[2-[(1R,3S,4S)-2-[(2S)-2-[(methoxycarbonyl)amino]-3-methyl-1-oxobutyl]-2-azabicyclo[2.2.1]hept-3-yl]-1H-benzimidazol-6-yl]-9H-fluoren-2-yl]-1H-imidazol-2-yl]-5-a |
Origin of Product |
United States |
Synthetic Strategies and Isotopic Enrichment of Ledipasvir D6
Retrosynthetic Analysis for Precise Deuterium (B1214612) Incorporation
A retrosynthetic analysis of Ledipasvir-d6 dictates a convergent synthetic approach, dissecting the complex molecule into key building blocks where deuterium can be strategically and stereospecifically introduced. The six deuterium atoms in this compound are located on the two L-valine-derived fragments. Therefore, the primary disconnection points are the amide bonds connecting these deuterated valine moieties to the core structure. This strategy allows for the synthesis of a deuterated L-valine derivative, which can then be coupled to the non-deuterated core of the Ledipasvir molecule.
The core structure itself can be assembled from three main fragments: the benzimidazole-azabicyclo[2.2.1]heptane portion, the difluorofluorene moiety, and the imidazole-5-azaspiro[2.4]heptane portion. The synthesis of these core fragments can follow established routes for non-deuterated Ledipasvir. researchgate.netgoogle.comthieme-connect.com The key to the synthesis of this compound lies in the preparation of the deuterated L-valine precursor.
Figure 1: Retrosynthetic Analysis of this compound
Methodologies for Stereospecific Deuterium Introduction at Designated Positions
The stereospecific introduction of deuterium is paramount to ensure the chemical and isotopic integrity of this compound. The deuterium atoms are incorporated into the two valine side chains.
Hydrogen-deuterium exchange (H/D exchange) reactions represent a potential strategy for deuteration. However, achieving site-selectivity and stereospecificity in a complex molecule like Ledipasvir via late-stage H/D exchange is challenging due to the presence of multiple potentially exchangeable protons. For the valine moieties, base- or acid-catalyzed exchange could lead to racemization at the chiral centers. Therefore, this method is generally less favored for the synthesis of stereochemically pure deuterated compounds like this compound.
The most reliable and controllable method for the synthesis of this compound involves the use of a deuterated precursor, specifically L-valine-d6. This ensures that the deuterium atoms are precisely located and that the stereochemistry of the amino acid is maintained throughout the synthesis. The synthesis of L-valine-d6 can be achieved through various established methods. Once obtained, this deuterated amino acid can be converted to a suitable activated form, such as a methyl ester or an acid chloride, for subsequent coupling reactions. nih.govprepchem.comchemicalbook.compatsnap.com
The synthetic sequence would involve:
Synthesis of L-valine-d6 methyl ester hydrochloride: This can be prepared from L-valine-d6 using methods like esterification with methanol (B129727) in the presence of thionyl chloride or trimethylchlorosilane. nih.govpatsnap.com
Coupling of the deuterated valine derivative: The deuterated valine methyl ester can then be coupled to the appropriate nitrogen atoms on the Ledipasvir core structure using standard peptide coupling reagents.
Optimization of Synthetic Pathways for Yield and Isotopic Purity
Coupling Reactions: The efficiency of the amide bond formation between the deuterated valine derivative and the core structure is critical. Screening of different coupling reagents (e.g., HATU, HOBt/EDC), bases, and reaction conditions (temperature, solvent) can lead to improved yields and minimized side reactions.
Purification: Chromatographic purification steps must be carefully optimized to separate the desired deuterated product from any unreacted starting materials, coupling reagents, and potential byproducts without causing any back-exchange of deuterium.
Handling of Deuterated Reagents: To maintain high isotopic enrichment, it is essential to use deuterated solvents where appropriate and to minimize exposure to protic sources that could lead to isotopic dilution. acs.orgfigshare.comresearchgate.net
| Parameter | Condition 1 | Condition 2 | Condition 3 | Optimal Condition |
| Coupling Reagent | HOBt/EDC | HATU | T3P | HATU |
| Base | DIPEA | NMM | Et3N | DIPEA |
| Solvent | DMF | CH2Cl2 | THF | DMF |
| Temperature (°C) | 0 to RT | RT | 40 | 0 to RT |
| Reaction Time (h) | 12 | 8 | 16 | 12 |
Isotopic Enrichment Verification and Quantification
Accurate determination of the isotopic enrichment and purity of this compound is essential for its use as an internal standard. A combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy is typically employed for this purpose.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), particularly Liquid Chromatography-Mass Spectrometry (LC-MS), is a primary tool for determining the isotopic distribution. nih.gov By analyzing the mass-to-charge ratio (m/z) of the molecular ion, the relative abundance of the d6 species compared to lower deuterated (d0-d5) and potentially higher deuterated species can be quantified. Tandem mass spectrometry (MS/MS) can be used to confirm the location of the deuterium atoms by analyzing the fragmentation pattern. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ²H NMR spectroscopy are powerful techniques for verifying the position and extent of deuteration. In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the valine side chains should be significantly diminished or absent. Conversely, the ²H NMR spectrum will show signals corresponding to the incorporated deuterium atoms. Quantitative NMR (qNMR) can also be used to determine the isotopic purity. researchgate.netmdpi.comunivr.it
| Analytical Technique | Parameter Measured | Expected Result for this compound |
| LC-HRMS | Isotopic distribution | Predominant peak for [M+6]+ ion |
| ¹H NMR | Signal intensity of valine protons | Significantly reduced or absent signals |
| ²H NMR | Presence of deuterium signals | Signals corresponding to the valine side chains |
Impurity Profiling and Control in this compound Synthesis
Impurity profiling is a critical component of quality control for any active pharmaceutical ingredient, including isotopically labeled compounds. Impurities in this compound can be categorized as either chemical impurities (process-related or degradation products) or isotopic impurities (under- or over-deuterated species). researchgate.netlgcstandards.com
Chemical Impurities: These can arise from starting materials, reagents, or side reactions during the synthesis. Common impurities in the synthesis of non-deuterated Ledipasvir have been characterized and can be expected in the synthesis of the d6 analog as well. researchgate.net These may include unreacted intermediates, products of side reactions, or degradation products. A robust analytical method, such as a stability-indicating HPLC method, is necessary to detect and quantify these impurities. researchgate.net
Isotopic Impurities: The presence of Ledipasvir with fewer than six deuterium atoms (d0-d5) is a key consideration for isotopic purity. These can arise from incomplete deuteration of the L-valine precursor or from H/D back-exchange during the synthesis. The levels of these isotopic impurities are determined by mass spectrometry. nih.gov
Control of impurities is achieved through:
Characterization of Under- and Mis-Deuterated Impurities
During the synthesis of this compound, the formation of isotopic impurities is a common challenge. These impurities can be broadly categorized as under-deuterated and mis-deuterated species.
Under-deuterated impurities are molecules that contain fewer than the desired six deuterium atoms. For example, Ledipasvir-d5, Ledipasvir-d4, and so on. These impurities arise from incomplete deuteration reactions or from the presence of protonated reagents or solvents.
Mis-deuterated impurities are molecules that have the correct number of deuterium atoms, but at incorrect positions within the molecule. This can occur if the deuteration reaction is not completely regioselective.
The characterization of these impurities is paramount for quality control and is typically performed using a combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. rsc.orgnih.gov
High-Resolution Mass Spectrometry (HRMS): HRMS is a powerful technique for determining the isotopic distribution of a sample. nih.gov By analyzing the mass-to-charge ratio of the molecular ions, it is possible to identify and quantify the relative abundance of this compound and its under-deuterated variants.
Hypothetical HRMS Data for a this compound Sample
| Isotopic Species | Theoretical m/z | Observed m/z | Relative Abundance (%) |
|---|---|---|---|
| Ledipasvir-d0 (unlabeled) | 889.41 | 889.41 | 0.5 |
| Ledipasvir-d1 | 890.42 | 890.42 | 1.0 |
| Ledipasvir-d2 | 891.42 | 891.42 | 2.5 |
| Ledipasvir-d3 | 892.43 | 892.43 | 5.0 |
| Ledipasvir-d4 | 893.43 | 893.43 | 10.0 |
| Ledipasvir-d5 | 894.44 | 894.44 | 15.0 |
| This compound (desired) | 895.45 | 895.45 | 66.0 |
Nuclear Magnetic Resonance (NMR) Spectroscopy: While HRMS can determine the number of deuterium atoms, NMR spectroscopy is essential for confirming their precise location within the molecule. rsc.org 1H NMR can be used to observe the disappearance of signals corresponding to the protons that have been replaced by deuterium. 2H NMR can directly detect the deuterium signals, confirming their presence and chemical environment.
Strategies for Purification of Deuterated Ledipasvir
The purification of deuterated Ledipasvir to remove isotopic impurities is a significant challenge because these impurities have very similar physicochemical properties to the desired deuterated compound. Standard chromatographic techniques may not be sufficient to achieve the high levels of isotopic purity required.
Chromatographic Techniques: High-performance liquid chromatography (HPLC) and preparative thin-layer chromatography (prep-TLC) are commonly employed for the purification of deuterated compounds. The separation of isotopologues by chromatography is based on the subtle differences in their polarity and interaction with the stationary phase, which can be influenced by the presence of deuterium. In some cases, specialized chiral chromatography can be effective if the deuteration affects a stereocenter.
Hypothetical Comparison of Purification Techniques for this compound
| Purification Technique | Principle of Separation | Efficiency for Isotopic Impurity Removal | Throughput |
|---|---|---|---|
| Preparative HPLC | Differential partitioning between mobile and stationary phases. | Moderate to High | Low to Medium |
| Supercritical Fluid Chromatography (SFC) | Partitioning between a supercritical fluid mobile phase and a stationary phase. | Potentially higher resolution for some isotopologues. | Medium |
| Crystallization | Differences in solubility and crystal lattice energy. | Can be effective for removing significant amounts of impurities. | High |
Recrystallization: Fractional crystallization can be an effective method for enriching the desired deuterated compound, particularly if there are slight differences in the crystal packing or solubility of the different isotopologues.
Kinetic Isotope Effect-Based Purification: In some instances, it may be possible to exploit the kinetic isotope effect to selectively react and remove under-deuterated impurities. Reactions where a C-H bond is cleaved in the rate-determining step will proceed faster for the protonated species than for the deuterated ones, allowing for their selective removal. However, the applicability of this method is highly dependent on the specific chemical reactivity of the molecule .
The successful synthesis and purification of this compound with high isotopic purity require a multi-step approach, combining carefully controlled synthetic reactions with advanced analytical and purification techniques to ensure the final product meets the stringent quality requirements for its intended application.
Advanced Analytical Methodologies for Ledipasvir D6 Characterization and Quantification
Chromatographic Separation Techniques for Ledipasvir-d6
Chromatographic techniques are fundamental to the separation of this compound from its unlabeled counterpart and other potential impurities. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most prominently utilized methods for this purpose.
High-Performance Liquid Chromatography (HPLC) Method Development
HPLC methods for the analysis of Ledipasvir, and by extension this compound, typically employ reversed-phase chromatography. A common stationary phase is a C18 column, which provides effective separation based on the hydrophobicity of the analyte. ijsrtjournal.com
Method development involves the optimization of several parameters to achieve adequate resolution, peak shape, and run time. The mobile phase composition is a critical factor, often consisting of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer like phosphate (B84403) buffer. ijsrtjournal.commdpi.com The pH of the aqueous phase is also optimized to ensure consistent ionization and retention of the analyte. Gradient elution is frequently employed to enhance separation efficiency, particularly when analyzing complex matrices.
Detection is commonly performed using a UV or photodiode array (PDA) detector. Ledipasvir exhibits maximum absorbance at specific wavelengths, which are utilized for its quantification. ijsrtjournal.com When using this compound as an internal standard, co-elution with Ledipasvir is often desired, and the mass spectrometer provides the necessary specificity for their individual quantification.
Table 1: Typical HPLC Method Parameters for Ledipasvir Analysis
| Parameter | Typical Value |
|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water or phosphate buffer |
| Flow Rate | 1.0 mL/min |
| Detection | UV or Photodiode Array (PDA) |
Ultra-Performance Liquid Chromatography (UPLC) Applications
UPLC represents a significant advancement over conventional HPLC, offering higher resolution, shorter analysis times, and improved sensitivity. This is achieved through the use of columns with smaller particle sizes (typically sub-2 µm). ijsrtjournal.com For the analysis of this compound, UPLC methods provide enhanced throughput, which is particularly advantageous in high-volume laboratory settings.
The principles of UPLC method development are similar to those of HPLC, involving the optimization of the column, mobile phase, and flow rate. However, the operational pressures in UPLC are substantially higher. A typical UPLC method for Ledipasvir analysis might utilize a BEH C18 column with a mobile phase consisting of acetonitrile and a suitable buffer. nih.gov The reduced run times, often in the range of 2-4 minutes, significantly increase sample analysis efficiency. ijsrtjournal.com
Considerations for Retention Time Differences between Deuterated and Unlabeled Analogs
A key consideration when using deuterated internal standards is the potential for a slight difference in retention time compared to the unlabeled analyte. This phenomenon, known as the chromatographic isotope effect, arises from the subtle differences in the physicochemical properties of the deuterated and non-deuterated molecules. The substitution of hydrogen with deuterium (B1214612), which is heavier, can lead to minor changes in the molecule's polarity and its interaction with the stationary phase.
In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts. While this difference is typically small, it is an important factor to consider during method development and validation to ensure accurate integration and quantification. The resolution between the deuterated and unlabeled peaks should be monitored to ensure that it does not interfere with the accuracy of the measurement.
Mass Spectrometric Approaches in this compound Research
Mass spectrometry (MS) is an indispensable tool for the characterization and quantification of this compound, offering high sensitivity and specificity. When coupled with liquid chromatography (LC-MS), it provides a powerful platform for bioanalysis.
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation and Quantification
Tandem mass spectrometry (MS/MS) is the gold standard for the quantification of drugs and their metabolites in complex biological matrices. In this technique, the precursor ion (the ionized molecule of interest) is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in a second mass analyzer. This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity and sensitivity.
For the analysis of Ledipasvir using this compound as an internal standard, specific precursor-to-product ion transitions are monitored. For Ledipasvir, a commonly used transition is m/z 889.8 → 130.1. nih.gov Given that this compound has six deuterium atoms, its precursor ion would have an m/z of approximately 895.8. The fragmentation pattern is expected to be very similar to that of the unlabeled compound, and a corresponding product ion would be selected for its quantification. This allows for the simultaneous measurement of both the analyte and the internal standard, enabling accurate correction for any variations in sample preparation or instrument response.
Table 2: MS/MS Transitions for Ledipasvir and Inferred Transition for this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
|---|---|---|
| Ledipasvir | 889.8 | 130.1 |
| This compound (Inferred) | ~895.8 | ~130.1 or other characteristic fragment |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Metabolite Identification (in in vitro systems or non-human animal models)
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are invaluable for confirming the elemental composition of a molecule and for identifying unknown metabolites. In the context of this compound research, HRMS can be used to unequivocally confirm its identity by comparing the measured accurate mass with the theoretical calculated mass.
In non-clinical studies, such as in vitro metabolism assays or animal pharmacokinetic studies, HRMS is a powerful tool for identifying potential metabolites of Ledipasvir. By analyzing samples for masses that correspond to predicted metabolic transformations (e.g., hydroxylation, oxidation), researchers can identify and subsequently characterize these metabolites. The high mass accuracy of HRMS allows for the confident assignment of elemental compositions to these metabolite signals, which is a critical step in their structural elucidation. When combined with tandem mass spectrometry (HR-MS/MS), detailed structural information about the metabolites can be obtained by analyzing their fragmentation patterns.
Isotope Ratio Mass Spectrometry (IRMS) for Isotopic Purity Verification
Isotope Ratio Mass Spectrometry (IRMS) is a highly specialized and powerful analytical technique utilized to determine the isotopic composition of elements within a sample. This method provides precise information about the geographic, chemical, and biological origins of various substances by measuring the relative abundances of isotopes. nih.gov In the context of this compound, IRMS is instrumental in verifying its isotopic purity.
The fundamental principle of IRMS involves the conversion of a sample into a pure gas, which is then introduced into the mass spectrometer. researchgate.net The instrument precisely measures the ratio of the heavier isotope to the lighter one. researchgate.net For this compound, the focus is on the ratio of deuterium (²H) to hydrogen (¹H). This technique can differentiate between samples that are chemically identical but have different isotopic compositions. nih.gov
While direct IRMS analysis of this compound is not extensively detailed in publicly available literature, the application of this technique is crucial for isotopically labeled compounds. It ensures that the deuterium enrichment is at the specified level and that the isotopic distribution is consistent across the molecule. This verification is critical for its use as an internal standard in quantitative bioanalysis, where accurate and reproducible results are paramount.
The precision of IRMS allows for the detection of even minor variations in isotopic ratios, which can be influenced by various kinetic and thermodynamic factors during the synthesis of this compound. nih.gov Therefore, IRMS serves as a definitive quality control tool to confirm the isotopic integrity of the labeled compound before its use in demanding analytical applications.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position and Purity Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation and purity assessment of pharmaceutical compounds, including isotopically labeled molecules like this compound. researchgate.net It provides detailed information about the chemical environment of atomic nuclei, allowing for the confirmation of the molecular structure and the specific location of deuterium atoms.
¹H NMR: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. In this compound, the ¹H NMR spectrum would be compared to that of unlabeled Ledipasvir. The absence or significant reduction of signals at specific chemical shifts in the this compound spectrum confirms the successful incorporation of deuterium at the intended positions. The remaining proton signals are used to verify that the rest of the molecular structure is intact. preprints.org
¹³C NMR: This method provides information about the carbon framework of the molecule. The ¹³C NMR spectrum of this compound should be nearly identical to that of unlabeled Ledipasvir, confirming that the carbon skeleton has not been altered during the deuteration process. Minor shifts may be observed for carbons directly bonded to deuterium due to isotopic effects, which can further help in confirming the location of the deuterium labels.
The combination of ¹H and ¹³C NMR provides a comprehensive confirmation of the structural integrity of the this compound molecule.
Deuterium (²H) NMR is a specialized technique that directly observes the deuterium nuclei within a molecule. This is a powerful tool for unequivocally determining the exact location of the deuterium labels in this compound. The ²H NMR spectrum will show signals corresponding to each distinct deuterium environment, providing direct evidence of the positions of isotopic substitution.
Furthermore, the integration of the signals in the ²H NMR spectrum can be used to determine the relative isotopic enrichment at each labeled site. This quantitative information is crucial for assessing the quality of the isotopically labeled standard and ensuring its suitability for use in quantitative analytical methods.
Ledipasvir contains fluorinated moieties, making Fluorine-19 (¹⁹F) NMR a valuable analytical tool for its characterization. semanticscholar.orgnih.gov ¹⁹F NMR is a highly sensitive technique due to the 100% natural abundance of the ¹⁹F isotope. researchgate.net
For this compound, ¹⁹F NMR can be used to:
Confirm Structural Integrity: The ¹⁹F NMR spectrum provides a unique fingerprint for the fluorinated parts of the molecule. Any unintended structural changes during the deuteration process that affect the electronic environment of the fluorine atoms would be readily detected as changes in the ¹⁹F chemical shifts or coupling patterns. semanticscholar.orgnih.gov
Purity Assessment: ¹⁹F NMR can be used as a quantitative method (qNMR) to determine the purity of fluorinated pharmaceuticals. nih.govnih.govresearchgate.net By using a suitable internal standard, the purity of this compound can be accurately assessed. researchgate.net This technique is valued for its simplicity, reliability, and non-destructive nature. semanticscholar.orgnih.govresearchgate.net
A study demonstrated the use of ¹⁹F NMR for the quantitative determination of Ledipasvir in tablet dosage forms, highlighting its applicability for quality control. semanticscholar.org Dimethylsulfoxide-d6 (DMSO-d6) is often used as the solvent for such NMR studies. researchgate.net
Development and Validation of Bioanalytical Methods Employing this compound as an Internal Standard
In the quantification of drugs in biological matrices such as plasma, the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard. nih.gov this compound serves as an ideal internal standard for the quantification of Ledipasvir in bioanalytical methods, primarily those utilizing liquid chromatography-mass spectrometry (LC-MS).
The development and validation of such methods are critical to ensure their accuracy, precision, and reliability for applications like pharmacokinetic studies. researchgate.netresearchgate.net These methods typically involve the separation of the analyte and internal standard from the biological matrix components using techniques like liquid-liquid extraction or solid-phase extraction, followed by chromatographic separation and mass spectrometric detection. researchgate.netresearchgate.net
Validation of these bioanalytical methods is performed according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (USFDA). researchgate.netresearchgate.net Key validation parameters include selectivity, sensitivity, linearity, precision, accuracy, recovery, and stability. researchgate.net
| Validation Parameter | Description |
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. |
| Sensitivity | The lowest concentration of the analyte that can be reliably measured (Lower Limit of Quantification, LLOQ). |
| Linearity | The range of concentrations over which the analytical response is directly proportional to the analyte concentration. |
| Precision | The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. |
| Accuracy | The closeness of the mean test results obtained by the method to the true concentration of the analyte. |
| Recovery | The efficiency of the extraction process in recovering the analyte from the biological matrix. |
| Stability | The chemical stability of the analyte in the biological matrix under different storage and processing conditions. |
Matrix effects are a significant challenge in LC-MS-based bioanalysis, where components of the biological matrix can interfere with the ionization of the analyte, leading to ion suppression or enhancement. longdom.org This can adversely affect the accuracy and reproducibility of the analytical method. nih.gov
Ion suppression occurs when co-eluting matrix components compete with the analyte for ionization, reducing the analyte's signal. longdom.org Ion enhancement, though less common, is the opposite effect. longdom.org The use of a stable isotope-labeled internal standard like this compound is a highly effective strategy to mitigate these matrix effects. nih.govlongdom.org
Because this compound is chemically identical to Ledipasvir, it co-elutes during chromatography and experiences the same matrix effects (ion suppression or enhancement) as the unlabeled analyte. longdom.org By calculating the ratio of the analyte's response to the internal standard's response, the variability caused by matrix effects is normalized, leading to more accurate and precise quantification. longdom.org
While this compound effectively compensates for matrix effects, optimizing sample preparation techniques (e.g., solid-phase extraction) and chromatographic conditions to separate the analyte from interfering matrix components is also a crucial step in minimizing ion suppression. longdom.org
Method Validation Parameters: Specificity, Linearity, Accuracy, Precision, Recovery, Stability, Limit of Quantification/Detection
The validation of analytical methods is paramount to ensure that the data generated is reliable, reproducible, and fit for its intended purpose. researchgate.net As per the International Council for Harmonisation (ICH) guidelines, several parameters must be thoroughly evaluated. researchgate.netwjcmpr.org
Specificity Specificity, or selectivity, is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components that may be expected to be present. gavinpublishers.comfda.gov For this compound, this includes impurities, degradation products, and matrix components. fda.gov High-performance liquid chromatography (HPLC) methods, particularly when coupled with mass spectrometry (LC-MS/MS), demonstrate high specificity. ijsrtjournal.com The chromatographic separation, typically achieved on C8 or C18 columns, isolates the analyte from potential interferences. mdpi.comnih.govresearchgate.net The specificity of these methods is confirmed by the absence of interfering peaks at the retention time of the analyte in blank samples and samples spiked with potential impurities. wjcmpr.org In LC-MS/MS, specificity is further enhanced by monitoring specific parent and fragment ion transitions, a technique that is indispensable for detailed bioanalytical investigations.
Linearity Linearity assesses the method's ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. researchgate.net A linear relationship is typically evaluated by analyzing a series of standards at different concentrations and is confirmed if the correlation coefficient (r²) is close to 1.000. researchgate.netresearchgate.net Analytical methods for Ledipasvir have demonstrated excellent linearity across various concentration ranges, which is a critical parameter for accurate quantification. ijpsr.com
| Method | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Source |
|---|---|---|---|
| HPLC | 1.0 - 20.0 | >0.999 | mdpi.com |
| HPLC | 5 - 50 | Not Specified | |
| RP-HPLC | 15 - 300 | 0.999 | researchgate.net |
| RP-HPLC | 0.14 - 42 | 0.9994 | hamdard.edu.pk |
| RP-HPLC | 22.5 - 135 | 0.999 | researchgate.net |
| UV-Visible Spectrophotometry | 2 - 20 | >0.999 |
Accuracy Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the analyte is added to a placebo or blank matrix and then analyzed. researchgate.netwjcmpr.org The percentage recovery is then calculated. For analytical methods quantifying Ledipasvir, accuracy is typically expected to be within 98-102%. wjcmpr.org
| Method | Accuracy (% Recovery) | Source |
|---|---|---|
| HPLC | 98.05 - 101.90% | mdpi.com |
| HPLC | 98 - 102% | |
| RP-HPLC | 99.81 - 100.10% | researchgate.net |
| RP-HPLC | Mean recovery: 99.30% | researchgate.net |
Precision Precision is the measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. researchgate.net It is usually expressed as the Relative Standard Deviation (RSD) of a series of measurements. Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). For bioanalytical methods, an RSD of less than 2% is generally considered acceptable. researchgate.net
| Method | Precision (RSD %) | Source |
|---|---|---|
| HPLC | 0.39 - 1.57% | mdpi.com |
| HPLC | < 2% | |
| RP-HPLC | 0.08511% | researchgate.net |
| RP-HPLC | 0.22% | hamdard.edu.pk |
| RP-HPLC | < 2.0% | researchgate.net |
Recovery In the context of sample preparation for bioanalysis, recovery refers to the extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps of the method. gavinpublishers.com For this compound, this would involve its extraction from preclinical matrices like plasma or tissue homogenates. Techniques like liquid-liquid extraction are employed, and recovery is determined by comparing the analytical response of an extracted sample to the response of a standard solution containing the analyte at the same concentration. nih.gov Recovery rates for Ledipasvir are consistently high, often in the range of 98-102%.
Stability Stability testing is crucial to ensure that the concentration of the analyte does not change during the various stages of the analytical process, from sample collection to final analysis. ijsrtjournal.com For this compound, this involves evaluating its stability in the biological matrix under different storage and handling conditions (e.g., freeze-thaw cycles, short-term bench-top stability, and long-term storage). ijsrtjournal.com Stability-indicating methods, typically HPLC or UPLC, are essential as they can separate the parent drug from any degradation products that might form. fda.govijsrtjournal.com
Limit of Quantification (LOQ) and Limit of Detection (LOD) The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. mdpi.com The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. researchgate.netmdpi.com These parameters are critical for the analysis of trace amounts of substances, particularly in biological fluids. Highly sensitive methods like LC-MS/MS provide the extremely low LOD and LOQ values necessary for pharmacokinetic studies.
| Method | LOD (µg/mL) | LOQ (µg/mL) | Source |
|---|---|---|---|
| HPLC | 0.04 | 0.12 | mdpi.com |
| HPLC | ~0.1 | ~0.3 | |
| RP-HPLC | 1.064 | 3.224 | researchgate.net |
| RP-HPLC | 0.012 | 0.030 | hamdard.edu.pk |
| UPLC-MS/MS | 0.0005 - 0.001 | 0.001 - 0.005 | |
| UV-Visible Spectrophotometry | ~0.2 | ~0.5 |
Application of Analytical Methods in Preclinical Research Matrices (e.g., in vitro biological samples, non-human animal tissues/fluids)
Validated analytical methods are essential tools in preclinical research to determine the pharmacokinetic and metabolic profiles of new chemical entities. The robust and sensitive methods developed for Ledipasvir, often using this compound as an internal standard, are directly applicable to these studies.
The quantification of Ledipasvir in various biological matrices is a key component of preclinical evaluation. Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) has been successfully used for the quantification of Ledipasvir in rat plasma. nih.gov Such studies in non-human animal models are fundamental for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate before it can be considered for human trials.
Similarly, these highly sensitive methods are applied to analyze in vitro biological samples. This can include studies using liver microsomes to investigate metabolic pathways or cell culture experiments to assess antiviral activity. The ability to accurately measure minute quantities of the compound is critical for elucidating its mechanism of action and metabolic fate at a cellular level. The development of methods with short run times, such as a 2-minute UPLC-MS/MS method, allows for the high-throughput analysis of a large number of samples generated during these extensive preclinical studies. nih.gov
Mechanistic Investigations and Molecular Interactions of Ledipasvir D6
Receptor Binding and Target Engagement Studies (Molecular Level)
The antiviral activity of Ledipasvir stems from its direct interaction with the HCV NS5A protein, a multifunctional phosphoprotein essential for viral RNA replication and virion assembly. drugbank.comnih.gov Studies have demonstrated that Ledipasvir binds with high affinity and specificity to NS5A. nih.govresearchgate.net This binding is saturable, with a dissociation constant (Kd) in the low nanomolar range, indicating a very stable drug-target complex. nih.gov The mechanism of inhibition is thought to involve the prevention of NS5A hyperphosphorylation, a step required for viral production. drugbank.com
For Ledipasvir-d6, the receptor binding and target engagement profile is expected to be indistinguishable from that of the non-deuterated parent compound, Ledipasvir. The substitution of hydrogen with deuterium (B1214612) does not alter the molecular shape, stereochemistry, or electronic properties that govern non-covalent drug-receptor interactions such as hydrogen bonds, van der Waals forces, and hydrophobic interactions. Therefore, the binding affinity (Kd) and the 50% effective concentration (EC50) for inhibiting HCV replication in cell-based replicon assays would be fundamentally the same. nih.gov Resistance to Ledipasvir is conferred by mutations in the NS5A protein (e.g., Y93H) that reduce the binding affinity of the drug; this same resistance profile would be observed with this compound. nih.govresearchgate.net
| Parameter | Ledipasvir | This compound (Expected) | Rationale for Equivalence |
| Target Protein | HCV NS5A | HCV NS5A | Identical molecular target |
| Binding Affinity (Kd) | Low nanomolar | Low nanomolar | Isotopic substitution does not affect non-covalent binding forces. |
| In Vitro Potency (EC50) | Picomolar (Genotype 1) nih.gov | Picomolar (Genotype 1) | Antiviral potency is a direct function of target binding affinity. |
| Mechanism of Action | Inhibition of NS5A function drugbank.com | Inhibition of NS5A function | The mechanism is dependent on binding, not C-H bond cleavage. |
Enzyme Kinetics and Inhibition Studies (in vitro Cytochrome P450 and other metabolizing enzymes)
In vitro studies using human liver microsomes have shown that Ledipasvir undergoes minimal metabolism. drugbank.com Specifically, no detectable metabolism of Ledipasvir was observed by the major drug-metabolizing cytochrome P450 (CYP) enzymes, including CYP1A2, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. drugbank.comfda.gov There is evidence of slow oxidative metabolism occurring through an unknown, non-CYP mediated mechanism. drugbank.comeuropa.eu Consequently, Ledipasvir is not considered a substrate for major CYP enzymes. drugs.com
As an isotopologue, this compound is expected to exhibit the same metabolic profile. In vitro incubations with human liver microsomes and specific recombinant CYP enzymes would likewise show a lack of significant metabolism. The primary utility of this compound in this context is not to characterize its own metabolism but to serve as a tool to investigate the minor, uncharacterized metabolic pathways of Ledipasvir through kinetic isotope effect studies.
The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes. wikipedia.org In drug metabolism, a primary deuterium KIE occurs if the cleavage of a carbon-hydrogen (C-H) bond is the rate-limiting step of a metabolic reaction. portico.org Replacing the hydrogen with a deuterium (C-D) results in a stronger bond with a lower vibrational frequency, which requires more energy to break, thereby slowing the reaction rate. portico.org The magnitude of the KIE (the ratio of the reaction rate of the light isotopologue to the heavy one, kH/kD) can provide crucial information about the reaction mechanism. wikipedia.orgnih.gov
Since Ledipasvir undergoes slow oxidative metabolism, this compound can be used to probe the mechanism and site of this minor metabolic pathway. By synthesizing different versions of this compound with deuterium placed at various metabolically plausible positions, researchers can perform in vitro incubations with liver fractions (such as microsomes or S9) and measure the rate of metabolite formation compared to the non-deuterated compound. A significant KIE (>2) would indicate that the deuterated position is a site of metabolic attack and that C-H bond cleavage is a rate-determining step in that pathway. nih.gov
| Study Type | Objective | Expected Finding for this compound | Mechanistic Implication |
| Metabolic Stability Assay | Compare rates of disappearance of Ledipasvir vs. This compound in human liver microsomes. | A slower rate of disappearance for this compound (KIE > 1). | Indicates that C-H bond cleavage at the deuterated position is involved in the rate-limiting step of Ledipasvir's slow metabolism. |
| Metabolite Identification | Identify and quantify metabolites formed from Ledipasvir and this compound. | Reduced formation of a specific metabolite from this compound. | Confirms the site of metabolic attack and the specific reaction pathway affected by deuteration. |
Enzyme inhibitors can be classified as reversible or irreversible. Reversible inhibitors bind to an enzyme through non-covalent interactions and can readily dissociate, allowing the enzyme to regain activity. knyamed.comlibretexts.org Irreversible inhibitors typically form strong, often covalent, bonds with the enzyme, leading to permanent inactivation. pediaa.com
Studies have shown that Ledipasvir is not an inhibitor of CYP or UGT1A1 enzymes. drugs.com Therefore, it does not pose a risk of causing drug-drug interactions by inhibiting the metabolism of co-administered drugs that are substrates of these enzymes. As this compound is structurally and electronically analogous to Ledipasvir, it is also expected to be devoid of inhibitory activity towards major drug-metabolizing enzymes. In vitro assays, such as incubating specific CYP probe substrates with human liver microsomes in the presence of this compound, would be used to confirm the absence of both reversible and time-dependent (irreversible) inhibition.
Reaction phenotyping aims to identify the specific enzyme(s) responsible for a drug's metabolism. nih.gov Standard in vitro methods include incubating the drug with a panel of recombinant human enzymes (e.g., individual CYPs expressed in an insect cell system) or using human liver microsomes in the presence of selective chemical inhibitors for different enzymes. nih.govscispace.com
For Ledipasvir, reaction phenotyping studies have confirmed that it is not a substrate for major CYP enzymes, as no significant metabolism is observed with recombinant CYPs. drugbank.comfda.gov These same in vitro systems would be used to study this compound, with the anticipated result being a confirmation of this metabolic profile. The primary value of conducting such an experiment with this compound would be to definitively show that the deuterated compound does not get shunted to a CYP-mediated pathway and behaves identically to the parent drug in these systems.
Transporter Interaction Studies (in vitro cell lines, efflux and uptake transporters)
Drug transporters are membrane proteins that control the passage of substances into and out of cells and are critical for drug absorption, distribution, and excretion. pediaa.com In vitro studies are essential to determine if a drug is a substrate or inhibitor of key transporters.
A drug is identified as a substrate of a transporter if its movement across a cell membrane is facilitated by that transporter. In vitro studies for transporter substrate identification often use polarized cell monolayers, such as Caco-2 (human colon adenocarcinoma) or Madin-Darby Canine Kidney (MDCK) cells that have been engineered to overexpress a specific transporter like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP). evotec.comevotec.com
| Transporter | Type | Ledipasvir Substrate Status | This compound Expected Substrate Status | In Vitro System for Determination |
| P-glycoprotein (P-gp) | Efflux | Yes drugs.com | Yes | Polarized cell monolayers (e.g., Caco-2, MDCK-MDR1) evotec.com |
| BCRP | Efflux | Yes drugs.com | Yes | Polarized cell monolayers (e.g., Caco-2, MDCK-BCRP) evotec.com |
| CYP enzymes | Metabolism | No drugbank.com | No | Human liver microsomes, recombinant CYPs nih.gov |
Inhibitor Identification
This compound is the deuterated form of Ledipasvir, a potent direct-acting antiviral (DAA) agent. medchemexpress.com Its primary inhibitory activity is directed against the Hepatitis C Virus (HCV) Non-Structural Protein 5A (NS5A). drugbank.comnih.govmedpath.com NS5A is a crucial phosphoprotein involved in viral RNA replication and the assembly of new HCV virions, making it a key target for antiviral therapy. medpath.comnih.govnih.gov Although the exact mechanism is not fully elucidated, it is suggested that Ledipasvir prevents the hyperphosphorylation of NS5A, a step necessary for viral production. drugbank.comyoutube.com
The potency of Ledipasvir is demonstrated by its low 50% effective concentration (EC50) values in in vitro replicon systems. Against HCV genotype 1a and 1b replicons, Ledipasvir exhibits EC50 values of 31-34 picomolar (pM) and 4 pM, respectively. medchemexpress.comnih.gov It is also active against other HCV genotypes, including 4a, 4d, 5a, and 6a, with EC50 values ranging from 0.11 to 1.1 nanomolar (nM). nih.gov
In addition to its well-established anti-HCV activity, subsequent research has identified Ledipasvir as an inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), a critical enzyme for viral replication. nih.gov In vitro screening has determined its 50% inhibitory concentration (IC50) against SARS-CoV 3CLpro to be 1.62 micromolar (µM). medchemexpress.com
| Target | Inhibitory Metric | Value | Virus/Genotype |
|---|---|---|---|
| HCV NS5A | EC50 | 31-34 pM | HCV Genotype 1a |
| HCV NS5A | EC50 | 4 pM | HCV Genotype 1b |
| SARS-CoV 3CLpro | IC50 | 1.62 µM | SARS-CoV |
Non-Covalent Interactions and Binding Affinity Assessment (e.g., Protein Binding in in vitro systems)
The therapeutic action of Ledipasvir is mediated through its direct, non-covalent binding to its target protein, HCV NS5A. nih.gov Studies have confirmed that Ledipasvir binds with high affinity and specificity to recombinant, full-length NS5A. This binding is a saturable process, with a dissociation constant (Kd) reported to be in the low nanomolar range, indicative of a strong and stable interaction. The clinical relevance of this high binding affinity is underscored by the observation that viral mutations conferring resistance to Ledipasvir, such as the Y93H variant, exhibit diminished binding to the drug. nih.gov
In addition to its specific interaction with the viral target, Ledipasvir also engages in extensive non-covalent binding with human plasma proteins. In vitro assessments have shown that Ledipasvir is highly protein-bound, with over 99.8% of the drug associated with plasma proteins. drugbank.com This high degree of protein binding is a critical pharmacokinetic parameter that influences the drug's distribution and availability. Ledipasvir is also known to be an inhibitor of the drug transporters P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP), which may affect the absorption of other drugs that are substrates for these transporters. nih.gov
| Binding Partner | Interaction Type | Binding Metric | Value/Description |
|---|---|---|---|
| HCV NS5A Protein | Non-Covalent, Direct | Binding Affinity (Kd) | Low nanomolar range |
| Human Plasma Proteins | Non-Covalent | Percent Bound | >99.8% |
Metabolic Stability Assessment and Metabolite Identification (in in vitro systems or non-human animal models)
Ledipasvir is characterized by high metabolic stability. In vivo studies following a single radiolabeled dose of Ledipasvir showed that systemic exposure was almost exclusively (>98%) to the parent drug. drugbank.comnih.gov The primary route of elimination is through biliary excretion of the unchanged drug, with approximately 86% of the dose recovered in feces. drugbank.com Unchanged Ledipasvir accounted for a mean of 70% of the administered dose found in feces, indicating that metabolism is a minor pathway for its clearance. drugbank.comnih.gov
Microsomal Stability Studies
Microsomal stability assays are in vitro methods used to assess the susceptibility of a compound to metabolism by Phase I enzymes, primarily the cytochrome P450 (CYP) superfamily, which are highly concentrated in liver microsomes. wuxiapptec.comnih.gov For Ledipasvir, in vitro studies using human liver microsomes have shown no detectable metabolism by the major CYP isoenzymes, including CYP1A2, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. drugbank.comnih.gov This lack of metabolism by the principal drug-metabolizing enzymes is consistent with the compound's high stability in vivo and low systemic clearance. medchemexpress.com These findings indicate that Ledipasvir has a very low potential for metabolism-based drug-drug interactions involving the CYP450 system.
| CYP450 Isoenzyme | Metabolism Detected |
|---|---|
| CYP1A2 | No |
| CYP2C8 | No |
| CYP2C9 | No |
| CYP2C19 | No |
| CYP2D6 | No |
| CYP3A4 | No |
| Pathway | Metabolite(s) | Significance |
|---|---|---|
| Slow Oxidation | M19 | Minor pathway (accounts for ~2.2% of dose) |
Role of Ledipasvir D6 As a Stable Isotope Labeled Internal Standard Sil is in Quantitative Bioanalysis
Principles and Advantages of SIL-IS in Bioanalytical Methodologies
Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry. scispace.comscioninstruments.com The fundamental principle behind their use lies in their near-identical physicochemical properties to the analyte of interest—in this case, Ledipasvir. lgcstandards.comresearchgate.net Ledipasvir-d6 is structurally identical to Ledipasvir, with the exception that six hydrogen atoms have been replaced with their stable, non-radioactive isotope, deuterium (B1214612). veeprho.comsussex-research.com This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while ensuring they behave almost identically during sample preparation and analysis. lgcstandards.com
The key advantages of using a SIL-IS like this compound include:
Correction for Variability: SIL-IS compensates for variations that can occur at multiple stages of the analytical process, including sample extraction, derivatization, and injection volume. scispace.com
Improved Accuracy and Precision: By mimicking the analyte, SIL-IS helps to correct for fluctuations in instrument response and ionization efficiency, leading to more accurate and precise quantification. scispace.comtandfonline.com
Mitigation of Matrix Effects: This is perhaps the most significant advantage, as biological samples are complex matrices that can interfere with the ionization of the analyte. annlabmed.org
Minimizing Analytical Variability and Enhancing Precision and Accuracy
The use of this compound as an internal standard significantly enhances the precision and accuracy of quantitative bioanalytical methods. veeprho.com Analytical variability can arise from numerous sources, such as inconsistencies in sample handling, extraction efficiency, and instrument performance. scispace.com Because this compound has virtually the same chemical and physical properties as Ledipasvir, it experiences the same losses and variations during sample processing. annlabmed.org
By adding a known concentration of this compound to every sample, including calibration standards and quality controls, a ratio of the analyte response to the internal standard response is calculated. annlabmed.org This ratio remains constant even if the absolute signal intensity of both compounds fluctuates due to analytical variability. annlabmed.org This normalization process effectively cancels out most sources of error, leading to a significant improvement in the reproducibility and reliability of the results. scispace.com
Mitigating Matrix Effects in Complex Biological Samples
Matrix effects are a major challenge in bioanalysis, particularly when using sensitive techniques like LC-MS. longdom.org These effects occur when components of the biological matrix, such as proteins, salts, and lipids, co-elute with the analyte and interfere with its ionization in the mass spectrometer's source. longdom.org This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), resulting in inaccurate quantification. longdom.org
This compound is instrumental in mitigating these matrix effects. annlabmed.org Since it co-elutes with Ledipasvir and has the same ionization characteristics, it is affected by the matrix in the same way as the analyte. annlabmed.org Therefore, any suppression or enhancement of the Ledipasvir signal is mirrored by a proportional change in the this compound signal. annlabmed.org The ratio of the analyte to the internal standard remains consistent, effectively nullifying the impact of the matrix and ensuring accurate quantification even in complex biological samples like in vitro media and animal plasma. veeprho.comannlabmed.org
Applications in Preclinical Pharmacokinetic and Pharmacodynamic Studies
This compound is an indispensable tool in preclinical drug discovery and development, particularly in pharmacokinetic (PK) and pharmacodynamic (PD) studies. veeprho.comcaymanchem.comartis-standards.com These studies are crucial for understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) by an organism.
Quantification of Ledipasvir in in vitro Assays
In vitro ADME studies are essential early in the drug discovery process to predict a drug's behavior in living organisms. servingpharma.com this compound is used as an internal standard in a variety of these assays, including:
Metabolic Stability Assays: These assays, often using liver microsomes or hepatocytes, determine the rate at which a drug is metabolized. servingpharma.comrgdiscovery.com this compound allows for the precise quantification of the remaining parent drug (Ledipasvir) over time.
Permeability Assays: Using cell lines like Caco-2, these studies assess a drug's ability to cross biological membranes, a key factor in oral absorption. servingpharma.com
Plasma Protein Binding Studies: These experiments measure the extent to which a drug binds to proteins in the blood, which can affect its distribution and availability. servingpharma.com
In all these applications, the use of this compound ensures that the quantification of Ledipasvir is not compromised by the components of the in vitro systems. veeprho.com
Quantification in Animal Tissue and Fluid Samples
Preclinical PK studies in animal models are necessary to understand a drug's in vivo behavior before it can be tested in humans. mdpi.com this compound is used to accurately quantify Ledipasvir concentrations in various biological matrices collected from these animals, such as:
Plasma
Urine
Feces
Tissue homogenates servingpharma.com
A sensitive UPLC-MS/MS method was developed for the simultaneous determination of ledipasvir, sofosbuvir, and its metabolite in rat plasma, demonstrating the application of such methods in pharmacokinetic studies. nih.gov The ability to obtain accurate concentration-time profiles is critical for calculating key PK parameters like half-life, volume of distribution, and clearance. nih.govnih.gov This information is vital for predicting the drug's behavior in humans and for designing first-in-human clinical trials.
Considerations for Selection and Purity of this compound as SIL-IS
While this compound is an ideal internal standard, several factors must be considered to ensure its proper use:
Isotopic Purity: The this compound standard should have a high degree of isotopic enrichment (typically >95-99%) and be free from the unlabeled analyte (Ledipasvir). sussex-research.comacanthusresearch.com The presence of unlabeled Ledipasvir in the internal standard solution can lead to an overestimation of the analyte concentration, particularly at the lower limit of quantification. acanthusresearch.com
Stability of the Isotopic Label: The deuterium atoms in this compound are placed on stable positions within the molecule to prevent exchange with protons from the solvent or matrix. acanthusresearch.com The labeling is on the methoxycarbonyl groups, which are generally not prone to back-exchange. caymanchem.comsussex-research.com
Mass Difference: A sufficient mass difference between the analyte and the SIL-IS is necessary to prevent spectral overlap. acanthusresearch.com The six-mass-unit difference between Ledipasvir and this compound is adequate for most mass spectrometers. sussex-research.com
Advanced Research Applications and Methodological Contributions
Applications in Drug Metabolism and Disposition (DMD) Research (non-human focus)
In non-human drug metabolism and disposition (DMD) studies, Ledipasvir-d6 is fundamental to characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of Ledipasvir. These preclinical studies are essential for understanding the drug's behavior before it is administered to humans.
Before a drug enters human trials, its metabolic fate is investigated in various preclinical animal species (e.g., rats, monkeys) to identify potential metabolic pathways and to ensure that humans are not exposed to disproportionate levels of unique metabolites. In vitro studies using liver microsomes or hepatocytes from different species are conducted to map these biotransformation routes.
During these investigations, this compound is added to biological samples (such as plasma, urine, feces, or hepatocyte lysates) at a known concentration during the sample workup phase. This allows for the precise quantification of the parent compound, Ledipasvir, and its metabolites via LC-MS/MS analysis. For Ledipasvir, which undergoes slow oxidative metabolism, this precise quantification is key to identifying minor metabolites. drugbank.com By comparing the metabolic profiles across different preclinical species against the human profile, researchers can determine the most appropriate toxicological species and anticipate the drug's primary metabolic pathways in humans. The use of this compound ensures that any observed differences between species are genuine and not an artifact of analytical variability.
Quantitative mass balance studies are performed to determine the routes and extent of a drug's elimination from the body. These studies typically involve administering a radiolabeled version of the drug, such as [¹⁴C]-Ledipasvir, to preclinical models and collecting all excreta (urine and feces) over a defined period.
While the radiolabel provides a measure of the total drug-related material, it does not distinguish between the parent drug and its metabolites. This is where this compound plays a crucial, complementary role. By using LC-MS/MS with this compound as an internal standard, researchers can specifically quantify the concentration of unchanged Ledipasvir in the collected samples. This allows for the creation of a comprehensive excretion profile, detailing what percentage of the administered dose is eliminated as the parent drug versus metabolites. Human mass balance data for Ledipasvir shows that biliary excretion of the unchanged drug is the primary route of elimination (~70% of the dose recovered in feces as parent drug), with renal excretion being a minor pathway (~1%). drugbank.com Preclinical studies, enabled by the accurate quantification provided by this compound, would be used to confirm if this disposition profile is consistent in animal models.
| Excretion Route | Total Radioactivity Recovered (% of Dose) | Unchanged Ledipasvir (% of Dose) | Metabolite M19 (% of Dose) |
|---|---|---|---|
| Feces | ~86% | ~70% | 2.2% |
| Urine | ~1% | <1% | Not Reported |
| Total Recovery | ~87% | >98% of systemic exposure is parent drug |
Data derived from human studies illustrates the type of endpoints investigated in preclinical mass balance assessments where this compound would be essential for quantifying the parent drug. drugbank.com
Mechanistic Pharmacokinetic Studies in Non-Human Biological Systems
This compound is a vital tool for in vitro studies designed to investigate the specific mechanisms governing the pharmacokinetic properties of Ledipasvir, such as its absorption and hepatic handling.
To predict the oral absorption of a drug in humans, in vitro permeability assays are widely used. The Caco-2 cell permeability assay is the industry gold standard, utilizing a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal epithelium. nih.govnih.gov In this assay, Ledipasvir is added to either the apical (top) or basolateral (bottom) side of the cell monolayer. The rate at which the drug appears on the opposite side is measured to determine its apparent permeability coefficient (Papp).
The analytical measurement of Ledipasvir concentration in the receiver compartment is highly sensitive and requires maximum precision. This compound is added to the collected samples prior to LC-MS/MS analysis, ensuring that the calculated Papp values are accurate. nih.gov These values are then used to classify the permeability potential of the drug. A similar role for this compound exists in the Parallel Artificial Membrane Permeability Assay (PAMPA), a non-cell-based assay that models passive diffusion.
| Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Permeability Classification | Predicted In Vivo Absorption |
|---|---|---|
| < 1 | Low | Poor |
| 1 - 10 | Moderate | Moderate |
| > 10 | High | Good |
This compound enables the accurate determination of Papp values used for such classifications.
Understanding how a drug is taken up by the liver and subsequently excreted into bile is critical, as biliary excretion is a major elimination pathway for many compounds, including Ledipasvir. drugbank.com Sandwich-cultured hepatocytes (SCHs) are the premier in vitro model for these investigations because they form functional bile canalicular networks, mimicking the in vivo liver environment. nih.govnih.gov
In these experiments, hepatocytes are incubated with Ledipasvir. The system is then treated to separate the intracellular content (cell lysate) from the material excreted into the biliary networks. To accurately determine the biliary excretion index (BEI) and calculate intrinsic hepatic clearances, precise quantification of Ledipasvir in both compartments is necessary. This compound is the internal standard of choice for the LC-MS/MS analysis of these samples, providing the high-quality data needed to build pharmacokinetic models that can predict the drug's hepatic disposition in vivo. researchgate.net
Drug-Drug Interaction (DDI) Investigations at a Mechanistic Level (e.g., in vitro enzyme inhibition/induction, transporter modulation)
This compound is essential for conducting in vitro studies that assess the potential of Ledipasvir to cause drug-drug interactions (DDIs). These interactions often occur when one drug affects the metabolic enzymes or drug transporters that handle another co-administered drug. Ledipasvir is known to be a substrate and inhibitor of the efflux transporters P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). researchgate.net
In vitro DDI assays are used to determine the half-maximal inhibitory concentration (IC₅₀) of Ledipasvir against specific enzymes or transporters. For instance, to assess P-gp inhibition, a known P-gp substrate (e.g., digoxin) is transported across a monolayer of cells overexpressing P-gp (such as Caco-2 or MDCK-MDR1 cells) in the presence of varying concentrations of Ledipasvir. nih.gov The role of this compound in these assays is to verify the nominal concentrations of Ledipasvir in the test system, ensuring that the resulting IC₅₀ value is accurate and reliable. This precise characterization of DDI potential is a regulatory expectation and is critical for predicting whether clinically significant interactions may occur.
| DDI Assay Type | In Vitro System | Endpoint | Methodological Contribution of this compound |
|---|---|---|---|
| CYP Enzyme Inhibition | Human Liver Microsomes | IC₅₀ | Accurate quantification of Ledipasvir (inhibitor) concentration. |
| Transporter Inhibition (e.g., P-gp, BCRP) | Transporter-expressing cell lines (e.g., Caco-2, MDCK) or membrane vesicles | IC₅₀ | Accurate quantification of Ledipasvir (inhibitor) concentration. |
| Transporter Substrate Identification | Transporter-expressing cell lines | Efflux Ratio | Accurate quantification of Ledipasvir (substrate) to determine transport rates. |
Development of Novel Analytical Techniques and Methodological Innovations Utilizing Deuterated Analogs
The development of robust and sensitive analytical methods is paramount for the accurate quantification of pharmaceuticals in complex biological matrices. This compound is instrumental in this area, primarily serving as an ideal internal standard for mass spectrometry (MS)-based assays. droracle.aiclearsynth.com The use of a deuterated analog as an internal standard is a key methodological innovation that significantly enhances the accuracy, precision, and reliability of quantitative bioanalysis. aptochem.comkcasbio.com
Stable isotope-labeled internal standards like this compound are considered the gold standard in quantitative mass spectrometry. aptochem.com Because this compound co-elutes with the unlabeled analyte (Ledipasvir) during chromatographic separation and exhibits the same ionization efficiency in the mass spectrometer's ion source, it can effectively compensate for variations in sample preparation, injection volume, and matrix-induced ion suppression or enhancement. kcasbio.comresearchgate.net This normalization is crucial for negating the "matrix effect," where other compounds in a complex sample can interfere with the analyte's signal, leading to inaccurate measurements. clearsynth.comkcasbio.com
Several advanced analytical techniques have been developed for the quantification of Ledipasvir, where the application of a deuterated internal standard like this compound is standard practice. These methods, including ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), are essential for detailed pharmacokinetic and bioequivalence studies. nih.govnih.gov For instance, a rapid and sensitive UPLC-MS/MS method was developed to simultaneously determine Ledipasvir, Sofosbuvir, and its metabolite in rat plasma, utilizing an internal standard for accurate quantification. nih.govnih.gov The high sensitivity of such methods allows for the detection of trace amounts of the drug and its metabolites. nih.gov
The table below summarizes key parameters of various chromatographic methods developed for the analysis of Ledipasvir, where a deuterated analog like this compound would be the preferred internal standard for MS-based detection.
| Analytical Technique | Matrix / Sample Type | Key Methodological Parameters | Detection Method | Primary Application |
|---|---|---|---|---|
| UPLC-MS/MS | Rat Plasma | Column: Acquity UPLC BEH C18 (2.1mm×50mm, 1.7μm); Mobile Phase: Acetonitrile (B52724) and 0.1% formic acid in water (gradient). nih.govnih.gov | Tandem Mass Spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode. nih.govnih.gov | Pharmacokinetic studies. nih.govnih.gov |
| RP-HPLC | Human Plasma, Pharmaceutical Formulations | Column: Zorbax® Eclipse C18; Mobile Phase: Acetonitrile and water (gradient). researchgate.net | Diode-Array Detector (DAD). researchgate.net | Simultaneous analysis in pure form and biological fluids. researchgate.net |
| HPLC-DAD | Pharmaceutical Formulations | Column: Thermohypersil C8 (4.6×250mm, 5μm); Mobile Phase: 0.01M sodium dihydrogen phosphate (B84403) (pH 2.5) and methanol (B129727) (20:80). aptochem.com | Diode-Array Detector (DAD). aptochem.com | Simultaneous analysis with Sofosbuvir in tablets. aptochem.com |
| RP-HPLC | Pharmaceutical Formulations | Column: Agilent Eclipse plus C8 (250 mm × 4.6 mm, 5 µm); Mobile Phase: Acetonitrile and phosphate buffer (pH 6.5) (gradient). nih.gov | UV Detection at 330 nm for Ledipasvir. nih.gov | Simultaneous determination of four antiviral agents. nih.gov |
High-Throughput Screening Method Development for Mechanistic Studies
High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of thousands of compounds to identify those that interact with a specific biological target. azolifesciences.combmglabtech.com The development of HTS assays for mechanistic studies of antivirals like Ledipasvir is crucial for understanding how the drug works at a molecular level. Ledipasvir's primary mechanism of action is the inhibition of the Hepatitis C Virus (HCV) Non-Structural Protein 5A (NS5A), a protein essential for viral RNA replication and virion assembly. droracle.aidrugbank.com
HTS methods have been central to characterizing the potent activity of Ledipasvir. Cell-based HCV replicon assays, often performed in 384-well formats for high throughput, are used to determine the compound's antiviral activity by measuring the inhibition of viral replication. nih.gov These assays have demonstrated that Ledipasvir has picomolar activity against HCV genotype 1a and 1b replicons. nih.gov Furthermore, HTS assays are employed to select for and characterize drug-resistant variants, providing insight into the drug's binding site and mechanism of resistance. nih.govnih.gov For example, in vitro resistance studies identified that the Y93H mutation in NS5A reduces the binding affinity of Ledipasvir, confirming NS5A as the direct target. nih.govnih.govresearchgate.net
In the development of such quantitative HTS assays, particularly those coupled with sensitive detection methods like mass spectrometry, the inclusion of a deuterated internal standard is a significant methodological contribution. While not always detailed in primary mechanism-of-action publications, the use of an internal standard like this compound is essential for creating a robust, reliable, and scalable high-throughput bioanalytical method. aptochem.com It ensures that the quantitative data from the screen—such as the concentration-response curves used to calculate EC50 values—are accurate and reproducible by correcting for the types of variability inherent in automated liquid handling and complex biological assay systems. aptochem.comresearchgate.net
The table below outlines the types of HTS methods and assays developed to investigate the mechanism of action of Ledipasvir, where this compound would serve as a critical reagent for ensuring quantitative accuracy.
| Screening Method / Assay Type | Biological Target | Purpose of the Assay | Key Findings / Application |
|---|---|---|---|
| HCV Replicon Assay (384-well format) | HCV NS5A protein (in cell culture) | To determine the in vitro antiviral potency (EC50) of Ledipasvir against various HCV genotypes. nih.gov | Established picomolar activity against genotype 1a (EC50: 0.031 nM) and 1b (EC50: 0.004 nM). nih.gov |
| In Vitro Resistance Selection | HCV NS5A protein | To identify mutations (Resistance-Associated Variants, RAVs) that confer resistance to Ledipasvir. nih.gov | Identified Y93H and Q30E as primary RAVs in the NS5A gene. nih.gov |
| Direct Binding Assay | Recombinant full-length NS5A protein | To provide direct evidence of Ledipasvir binding to its target protein, NS5A. nih.govresearchgate.net | Demonstrated direct, high-affinity, and specific binding to NS5A; resistance mutations (e.g., Y93H) were shown to reduce binding affinity. nih.govresearchgate.net |
| Cross-Resistance Studies | HCV replicons with known RAVs | To determine the activity of Ledipasvir against variants resistant to other classes of direct-acting antivirals. nih.gov | Showed that Ledipasvir remains active against known NS3 protease and NS5B polymerase inhibitor RAVs. nih.gov |
Future Directions and Emerging Research Avenues for Ledipasvir D6
Exploration of Novel Synthetic Routes for Deuterated Analogs
The synthesis of deuterated compounds has evolved significantly, moving beyond traditional methods to more sophisticated and efficient strategies. For Ledipasvir-d6, future research will likely focus on developing novel synthetic routes that offer greater precision, higher isotopic purity, and improved scalability.
Current synthetic approaches to complex molecules like Ledipasvir often involve multi-step processes, coupling various pre-functionalized fragments. researchgate.netgoogle.com The introduction of deuterium (B1214612) atoms typically occurs through the use of deuterated building blocks or late-stage deuteration. researchgate.net Emerging research is exploring advanced catalytic systems to facilitate more efficient and selective deuterium incorporation.
Key areas of exploration include:
Transition Metal Catalysis: Methods using palladium (Pd) catalysts have been developed for the polydeuteration of organic compounds through C-H activation, using readily available deuterium sources. researchgate.net Adapting these methods for the complex scaffold of Ledipasvir could provide a more direct route to deuterated analogs.
Isotope Exchange Processes: Isotope exchange is becoming a preferred method for preparing isotopically labeled molecules, as it can avoid the need to redesign lengthy synthetic protocols. researchgate.net Research into milder and more selective catalysts for hydrogen-deuterium (H-D) exchange, potentially moving away from expensive and toxic precious metals, is a significant area of interest. researchgate.net
Convergent Synthesis: The synthesis of Ledipasvir is notably convergent, assembling the final molecule from several distinct building blocks. mdpi.com Future strategies will likely focus on optimizing the synthesis of deuterated versions of these key intermediates, which can then be incorporated into the final structure. This approach allows for site-selective deuterium incorporation with high levels of isotopic purity. researchgate.net
A comparison of potential synthetic strategies is outlined in the table below.
| Synthetic Strategy | Description | Potential Advantages for this compound | Challenges |
| Deuterated Building Blocks | Synthesis of key starting materials that already contain deuterium at specific positions. | High isotopic purity; precise control over deuteration sites. | May require lengthy and separate synthetic routes for each building block. |
| Late-Stage C-H Activation | Introduction of deuterium in the final steps of the synthesis using catalysts to activate specific C-H bonds. | Increases overall efficiency; allows for deuteration of complex molecules. | Achieving high selectivity on a complex scaffold like Ledipasvir can be difficult. |
| H-D Isotope Exchange | Swapping hydrogen atoms for deuterium using a deuterium source like D₂O and a catalyst. | Can be cost-effective using inexpensive deuterium sources; avoids redesigning entire synthesis. mdpi.com | Potential for incomplete exchange; risk of back-exchange; requires careful selection of reaction conditions. |
Integration of this compound Research with Systems Pharmacology and Omics Approaches
The use of deuterated analogs like this compound is highly valuable for systems pharmacology and various "omics" studies, which aim to understand a drug's effect on a biological system as a whole. By subtly altering the metabolic profile of the drug, this compound can serve as a powerful tool to probe its own metabolic pathways and interactions.
Systems pharmacology integrates experimental data with computational modeling to predict how drugs affect cellular and organismal networks. This compound can provide crucial data for these models. For instance, by comparing the metabolic fate of Ledipasvir and this compound in animal models, researchers can precisely map the sites of metabolism on the molecule. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of cleavage by metabolic enzymes—a phenomenon known as the deuterium kinetic isotope effect (DKIE). nih.gov
Metabolomics Profiling:
Metabolomics, the large-scale study of small molecules (metabolites) within cells, tissues, or organisms, is a key omics approach. In preclinical animal models, comparative metabolomics of Ledipasvir versus this compound can:
Identify Primary Metabolic Pathways: By slowing down metabolism at deuterated sites, the formation of specific metabolites will be reduced. This "metabolic switching" can reveal the primary routes of biotransformation that might otherwise be difficult to discern. musechem.com
Uncover Novel Metabolites: The alteration of primary metabolic pathways may lead to an increase in the products of minor pathways, potentially uncovering previously unknown metabolites. musechem.com
Quantify Metabolic Stability: Ultra-sensitive mass spectrometry techniques can be used to track the disappearance of the parent drug and the appearance of its metabolites over time, providing precise data on how deuteration enhances metabolic stability. musechem.com
This integration allows for a more comprehensive understanding of the drug's absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov
Refinement and Automation of Analytical Workflows for Enhanced Efficiency
The increasing use of stable isotope-labeled compounds like this compound in research necessitates the development of highly efficient and robust analytical workflows. The primary technique for quantifying these compounds in biological samples is liquid chromatography-mass spectrometry (LC-MS). mdpi.com Future research will focus on refining and automating these methods.
Key areas for refinement include:
High-Resolution Mass Spectrometry (HRMS): While traditional tandem MS (MS/MS) is the workhorse, HRMS can provide more detailed information, helping to distinguish between the deuterated analog and its metabolites with greater confidence.
Chromatographic Methods: Developing advanced liquid chromatography techniques, such as Hydrophilic Interaction Liquid Chromatography (HILIC), can improve the separation of polar metabolites from complex biological matrices. researchgate.net
Automation: In laboratories that process a large number of samples, automation is crucial for efficiency and reducing human error. Script-based automation can streamline repetitive tasks in the instrument control software, from worklist creation to data processing. nih.gov This allows analysts to focus on data interpretation rather than manual software operation.
The table below summarizes potential enhancements to analytical workflows for this compound.
| Workflow Component | Refinement/Automation Strategy | Benefit |
| Sample Preparation | Automated liquid handlers and solid-phase extraction (SPE) systems. | Increased throughput, improved precision and accuracy. |
| LC-MS Analysis | Implementation of ultra-high-performance liquid chromatography (UHPLC) and HRMS. | Faster analysis times, higher resolution, and greater sensitivity. |
| Data Processing | Use of scripting languages (e.g., AutoHotkey) to automate software tasks. nih.gov | Reduced manual input, minimized errors, faster data turnaround. |
| Reporting | Integration of analytical software with Laboratory Information Management Systems (LIMS). | Streamlined data transfer and report generation. |
Addressing Challenges in Isotope Exchange and Stability in Complex Biological Matrices (non-human)
A critical consideration in the development and use of any deuterated compound is the stability of the deuterium label. The potential for in-vivo hydrogen-deuterium back-exchange in a complex biological environment can compromise the interpretation of pharmacokinetic and metabolic data. For this compound, ensuring the stability of the C-D bonds within various non-human biological matrices (e.g., plasma, liver microsomes) is paramount.
The stability of a deuterium label depends heavily on its position within the molecule. Deuterium atoms on carbon atoms are generally stable; however, those adjacent to acidic protons or those involved in enzymatic reactions can be susceptible to exchange.
Research in this area focuses on:
Matrix-Specific Stability Studies: Incubating this compound in various biological matrices (e.g., plasma, blood, tissue homogenates) from different preclinical species under physiological conditions to monitor for any loss of the deuterium label over time.
Metabolic Stability Assays: Using liver microsomes or hepatocytes from animal models to assess whether enzymatic processes induce isotope exchange. This is particularly important for determining if the observed metabolic changes are due to the kinetic isotope effect or an artifact of label instability.
Advanced Analytical Monitoring: Employing high-resolution mass spectrometry to detect very small changes in the isotopic distribution of the compound, which could indicate partial back-exchange.
Challenges such as these are a key focus for consortia like the International Consortium for Innovation & Quality (IQ) in Pharmaceutical Development, which seeks to establish science-based assessments for the development of deuterated active pharmaceutical ingredients. nih.gov
Contribution of this compound Research to Fundamental Understanding of Drug Fate and Action
The study of this compound extends beyond simply creating a more metabolically stable version of the drug; it serves as a sophisticated research tool to deepen the fundamental understanding of Ledipasvir's own mechanism of action and fate in the body (pharmacokinetics).
Ledipasvir is an inhibitor of the Hepatitis C Virus (HCV) NS5A protein, which is essential for viral replication and assembly. drugbank.comnih.gov By using a deuterated version, researchers can investigate the drug's behavior with greater precision.
Key contributions include:
Elucidating ADME Pathways: As an internal standard in pharmacokinetic studies, this compound allows for more accurate quantification of the non-deuterated drug in biological samples. iaea.org Furthermore, comparing the ADME profiles of the deuterated and non-deuterated versions helps to pinpoint sites of metabolic vulnerability. semanticscholar.org
Probing the Kinetic Isotope Effect (KIE): The magnitude of the KIE (the ratio of the reaction rate for the C-H bond versus the C-D bond) can provide insights into the rate-limiting steps of drug metabolism. nih.gov This information is valuable for understanding how enzymes like cytochrome P450 interact with the drug.
Investigating Drug-Target Interactions: While deuteration is not expected to alter the intrinsic mechanism of action (i.e., binding to NS5A), the improved metabolic stability of this compound could lead to higher and more sustained concentrations of the active parent drug at the target site. Studying this effect in preclinical models can provide a clearer picture of the relationship between drug exposure and antiviral activity.
Ultimately, research on this compound contributes to the broader field of medicinal chemistry by providing a case study on the rational design of drugs with optimized pharmacokinetic properties through selective deuteration. nih.gov
Q & A
Q. What is the role of Ledipasvir-d6 in quantitative analysis of Ledipasvir in pharmacokinetic studies?
this compound serves as a stable isotope-labeled internal standard (SIL-IS) for precise quantification of Ledipasvir in biological matrices using HPLC-MS/MS. Its deuterated structure minimizes matrix effects and ion suppression, ensuring accurate calibration curves. Method validation should include parameters like linearity (R² ≥ 0.99), recovery rates (85–115%), and precision (CV ≤ 15%) across concentrations .
Q. How do researchers validate analytical methods incorporating this compound?
Validation follows ICH guidelines, including:
- Specificity : Confirm no interference from metabolites or matrix components.
- Linearity : Test across 5–8 concentration levels.
- Accuracy/Precision : Intra- and inter-day variability assessments.
- Stability : Evaluate freeze-thaw cycles and long-term storage (-80°C). Cross-validation with non-deuterated analogs ensures isotopic purity .
Q. What protocols ensure proper handling of this compound to avoid isotopic dilution?
- Store at -20°C in amber vials to prevent photodegradation.
- Use separate pipettes for deuterated and non-deuterated compounds.
- Pre-spike biological samples with this compound before extraction to account for recovery variability .
Advanced Research Questions
Q. How to design experiments to assess this compound stability under varying pH conditions in simulated biological fluids?
- Prepare buffers (pH 1.2–8.0) mimicking gastric/intestinal environments.
- Incubate this compound at 37°C for 24–72 hours.
- Analyze degradation via LC-UV/HRMS and compare peak areas to controls.
- Use kinetic modeling (e.g., first-order decay) to predict shelf-life .
Q. What strategies resolve discrepancies in this compound recovery rates across different biological matrices (e.g., plasma vs. liver homogenates)?
- Apply matrix-matching calibration : Prepare standards in the same matrix as samples.
- Use post-column infusion to identify ion suppression zones.
- Optimize extraction methods (e.g., protein precipitation vs. solid-phase extraction) based on matrix lipid content .
Q. How to integrate this compound into studies investigating HCV resistance mechanisms against NS5A inhibitors?
- Co-administer this compound with wild-type/mutant HCV replicons in cell cultures.
- Quantify intracellular Ledipasvir concentrations via LC-MS/MS to correlate drug uptake with resistance phenotypes (e.g., Y93H mutations).
- Compare results to non-deuterated Ledipasvir to rule out isotopic effects on viral kinetics .
Q. What considerations are critical when designing longitudinal studies using this compound in chronic HCV infection models?
- Sampling frequency : Align with Ledipasvir’s half-life (47 hours) to capture steady-state concentrations.
- Tissue distribution : Use microdialysis or MALDI imaging to track deuterated vs. non-deuterated drug partitioning.
- Ethical compliance : Adhere to protocols for animal/human subject welfare, including IRB approvals .
Data Contradiction and Analysis
Q. How to interpret conflicting results in this compound recovery between LC-MS and GC-MS platforms?
- LC-MS : Higher sensitivity for polar metabolites but prone to matrix effects.
- GC-MS : Better for volatile derivatives but requires derivatization, risking isotopic exchange.
- Resolve via cross-platform validation and spike-recovery experiments in triplicate .
Q. What statistical methods address variability in this compound-based pharmacokinetic models?
- Use non-compartmental analysis (NCA) for AUC and Cmax calculations.
- Apply mixed-effects modeling (e.g., NONMEM) to account for inter-subject variability.
- Validate with bootstrap resampling (≥1,000 iterations) .
Methodological Frameworks
Q. How to apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to studies involving this compound?
Q. Tables
| Parameter | Acceptance Criteria | Reference |
|---|---|---|
| Linearity (R²) | ≥0.99 | |
| Intra-day Precision (CV) | ≤15% | |
| Recovery Rate | 85–115% | |
| Stability (Long-term) | No degradation at -80°C for 6 months |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
